

Application Notes and Protocols for Lead-Platinum Anodes in Cathodic Protection

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lead;platinum*

Cat. No.: *B14640743*

[Get Quote](#)

For Researchers, Scientists, and Corrosion Engineering Professionals Introduction to Lead-Platinum Anodes for Impressed Current Cathodic Protection (ICCP)

Lead-platinum anodes are a type of bielectrode used in Impressed Current Cathodic Protection (ICCP) systems. These systems are employed to control the corrosion of metallic structures, particularly in marine environments. The anode is not sacrificial; instead, it serves as a robust, non-consumable component that distributes a protective DC electrical current to the structure being safeguarded (the cathode).

The innovative design of lead-platinum anodes involves embedding small platinum microelectrodes into the surface of a lead or lead-alloy body. When a DC voltage is applied, the platinum sites catalyze the formation of a stable, conductive layer of lead peroxide (PbO_2) on the anode's surface. This PbO_2 layer becomes the primary active surface for the electrochemical reactions, offering excellent current distribution and a very low consumption rate, making it a cost-effective solution for long-term cathodic protection.

Key Advantages:

- Robust and Durable: Mechanically strong and resistant to harsh marine environments.

- Cost-Effective: Less expensive than using pure platinum or other noble metal anodes.
- Low Consumption Rate: The lead peroxide layer is highly stable, leading to a long service life.
- Stable Performance: Provides a consistent and reliable current output for effective cathodic protection.

Principle of Operation

In an ICCP system, a DC power source (such as a transformer-rectifier) impresses a current through the anode, into the electrolyte (e.g., seawater or soil), and onto the surface of the structure to be protected (e.g., a ship's hull or pipeline). This current polarizes the structure to a more negative potential, making the entire surface a cathode and effectively halting the natural corrosion process.

The lead-platinum anode facilitates this process. Pure lead, when used as an anode in a chloride-rich environment like seawater, would typically form an insulating layer of lead chloride ($PbCl_2$), leading to high resistance and rapid corrosion. The platinum microelectrodes prevent this by promoting the formation of the conductive and stable lead peroxide (PbO_2) film. This film allows for the efficient evolution of oxygen or chlorine from the electrolyte, completing the electrical circuit.

Quantitative Performance Data

The performance of lead-platinum anodes can be influenced by the composition of the lead alloy, the electrolyte, and the operating current density. The following tables summarize available quantitative data.

Parameter	Value	Environment/Conditions	Notes
Anode Consumption Rate (Lead Peroxide Coated)	As low as 0.001 kg / kiloamp-hour ^[1]	Seawater	This rate is achieved once the stable PbO ₂ layer is formed.
Typical Operating Current Density	538 A/m ² (50 A/ft ²)	Seawater	Based on long-term testing of lead-platinum bielectrodes. ^[2]
Platinum Microelectrode Diameter	~0.5 mm	N/A	Typical size of platinum inserts that promote PbO ₂ formation. ^[1]

| Lead Alloy Composition and its Effect | | :--- | --- | | Base Material | Pure Lead or Lead Alloys | | Alloying Elements | Small additions of silver (Ag), antimony (Sb), tellurium (Te), or bismuth (Bi) can improve the formation and stability of the lead peroxide layer and reduce its formation.^[1] | | Example Alloy | 1% Ag/Pb alloy with small additions of tellurium or bismuth has been shown to be effective in reducing lead peroxide formation. |

Experimental Protocols

The following protocols are generalized from standard electrochemical testing methods and are intended for laboratory-scale evaluation of lead-platinum anode performance.

Protocol 4.1: Anode Preparation and Pre-Conditioning

Objective: To prepare a lead-platinum bielectrode and form the stable lead peroxide (PbO₂) layer.

Materials:

- Lead or lead-alloy coupon of desired dimensions.
- Platinum wire (e.g., 0.5 mm diameter).

- Drill with a bit matching the platinum wire diameter.
- Epoxy or suitable non-conductive sealant.
- Electrochemical cell.
- DC power supply (potentiostat/galvanostat).
- Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).
- Counter electrode (e.g., platinum mesh).
- Synthetic seawater (e.g., ASTM D1141).

Methodology:

- Drill a small hole into the surface of the lead coupon.
- Insert a short length of platinum wire into the hole and peen it to ensure a tight mechanical and electrical connection.
- Mount the lead-platinum coupon in a holder or encapsulate the sides and back with a non-conductive epoxy, leaving only the active surface exposed.
- Set up a three-electrode electrochemical cell with the prepared lead-platinum anode as the working electrode, a platinum mesh as the counter electrode, and a reference electrode placed in close proximity to the anode surface.
- Fill the cell with synthetic seawater.
- Connect the electrodes to a potentiostat/galvanostat.
- Apply a constant anodic current density (e.g., 50-100 A/m²) to the anode. This process is known as galvanostatic polarization.
- Monitor the potential of the anode over time. A stable potential reading indicates the formation of a stable lead peroxide film. This pre-conditioning phase may take several hours to days.

- Visually inspect the anode for the formation of a dark, uniform lead peroxide layer.

Protocol 4.2: Accelerated Life Testing (ALT)

Objective: To estimate the long-term stability and consumption rate of the anode under accelerated conditions. This protocol is adapted from general principles outlined in NACE standards.

Materials:

- Pre-conditioned lead-platinum anode (from Protocol 4.1).
- Electrochemical cell setup as in Protocol 4.1.
- High-current DC power supply.
- Analytical balance (for mass loss measurement).
- Synthetic seawater.

Methodology:

- Thoroughly clean, dry, and record the initial mass of the pre-conditioned anode ($m_{initial}$) using an analytical balance.
- Place the anode in the electrochemical cell with fresh synthetic seawater.
- Apply a significantly higher constant current density than the typical operating value to accelerate the electrochemical processes. The exact value should be chosen to stress the anode without immediately causing failure.
- Run the test for a predetermined period (e.g., 180 days, as suggested by NACE TM0294-2016 for other anode types).^[3] Maintain constant electrolyte temperature and composition.
- Periodically interrupt the test (e.g., every 30 days) to measure the anode's mass.
- To measure mass, carefully remove the anode, rinse with deionized water, dry completely, and weigh (m_t).

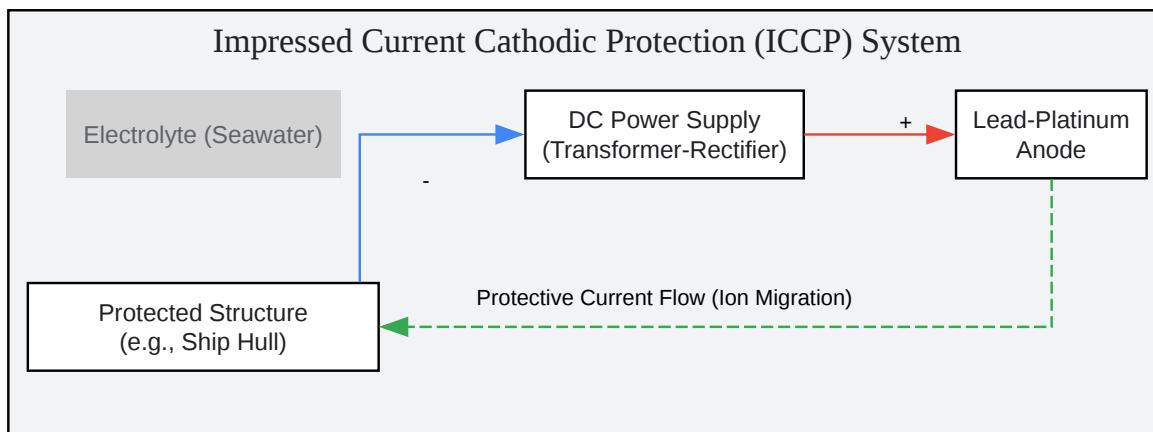
- Calculate the mass loss at each interval.
- The anode consumption rate (CR) in kg/A · yr can be calculated using the formula: $CR = (m_{initial} - m_{final}) / (I * T)$ where:
 - $m_{initial}$ and m_{final} are the initial and final masses in kg.
 - I is the applied current in Amperes.
 - T is the total test duration in years.
- Monitor the anode potential and the cell voltage throughout the test. A sudden increase in voltage may indicate failure of the protective oxide layer.

Protocol 4.3: Potentiodynamic Polarization

Objective: To evaluate the electrochemical behavior of the anode, including its passivation characteristics and breakdown potential.

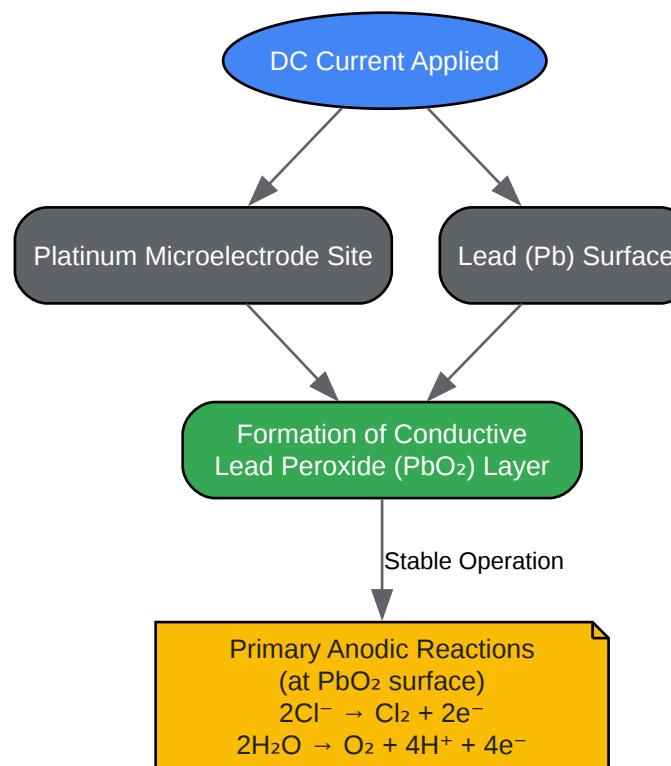
Materials:

- Pre-conditioned lead-platinum anode.
- Electrochemical cell setup as in Protocol 4.1.
- Potentiostat.

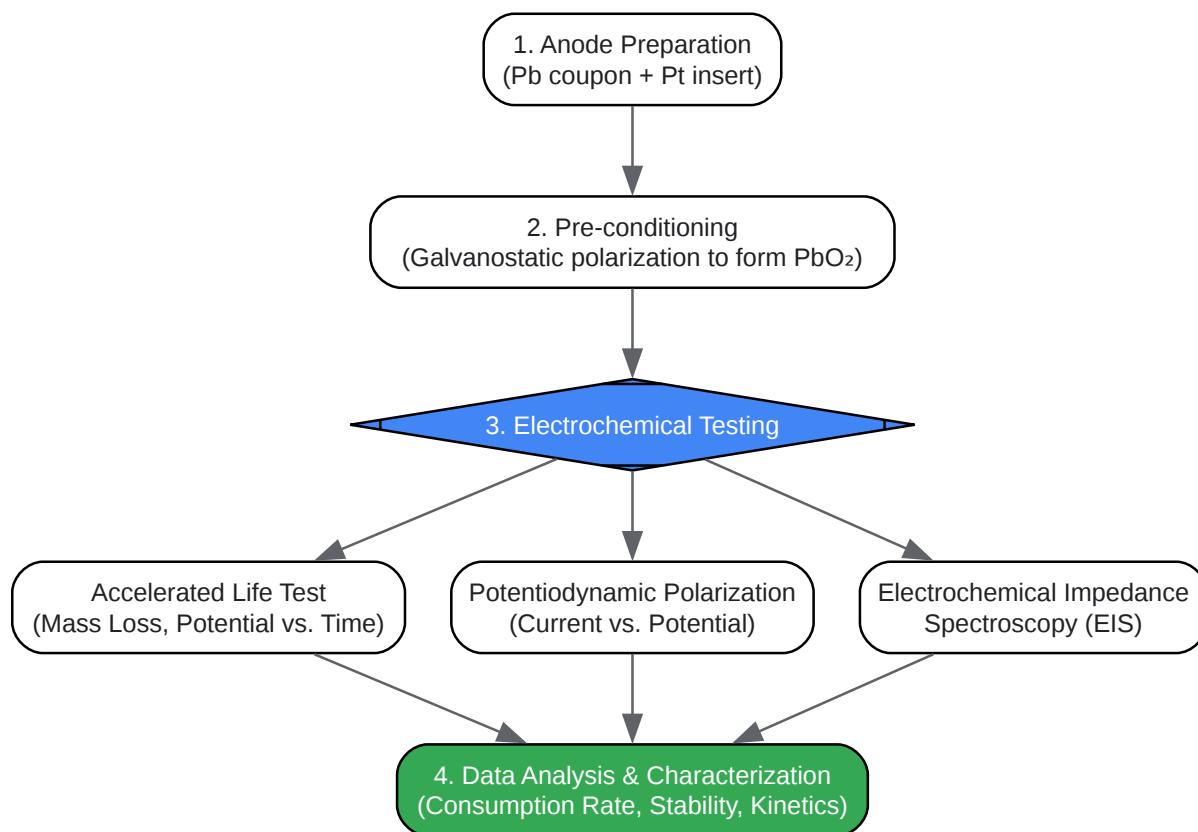

Methodology:

- Set up the three-electrode cell with the pre-conditioned anode.
- Allow the system to stabilize by measuring the Open Circuit Potential (OCP) for a period (e.g., 1 hour) until the reading is stable.
- Perform a potentiodynamic polarization scan by sweeping the potential from a value slightly cathodic to the OCP to a significantly anodic potential. A typical scan rate is 0.1 to 1 mV/s.
- Record the resulting current density as a function of the applied potential.

- Plot the data as a logarithm of the current density versus potential (a Tafel plot).
- Analyze the plot to identify key parameters such as the passivation potential and the breakdown potential, which indicates the point at which the protective oxide layer is compromised.


Visualizations

Diagrams


[Click to download full resolution via product page](#)

Caption: Principle of Impressed Current Cathodic Protection.

[Click to download full resolution via product page](#)

Caption: Anodic reaction pathway on a lead-platinum anode.

[Click to download full resolution via product page](#)

Caption: Workflow for electrochemical evaluation of anodes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. utelectrode.com [utelectrode.com]
- 2. emerald.com [emerald.com]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. To cite this document: BenchChem. [Application Notes and Protocols for Lead-Platinum Anodes in Cathodic Protection]. BenchChem, [2025]. [Online PDF]. Available at: [\[link\]](#)

[<https://www.benchchem.com/product/b14640743#how-to-use-lead-platinum-anodes-in-cathodic-protection>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com